8-[(diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
8-[(Diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound with the molecular formula C23H24F3NO4 It is characterized by its complex structure, which includes a chromenone core, a trifluoromethyl group, and various other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Chromenone Core: This can be achieved through a series of condensation reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the Diethylamino Group: This can be done through nucleophilic substitution reactions using diethylamine.
Addition of the Ethylphenoxy Group: This step may involve etherification reactions using 4-ethylphenol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[(Diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the chromenone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
8-[(Diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds with similar chromenone cores but different functional groups.
Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, which imparts unique chemical properties.
Phenoxy Compounds: Molecules with phenoxy groups, which can influence biological activity.
Uniqueness
8-[(Diethylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-(diethylaminomethyl)-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO4/c1-4-14-7-9-15(10-8-14)30-21-19(29)16-11-12-18(28)17(13-27(5-2)6-3)20(16)31-22(21)23(24,25)26/h7-12,28H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWVXZPARGVMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC)CC)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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